molecular formula C9H14N6 B15303916 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15303916
M. Wt: 206.25 g/mol
InChI Key: GFUDHYAQVLICKW-UHFFFAOYSA-N
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Description

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that belongs to the class of triazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both a pyrazole and a triazole ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 3-methyl-1H-pyrazole-5-carboxylate with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the cyclization of the intermediate with sodium azide to form the triazole ring .

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazoles and pyrazoles.

Scientific Research Applications

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: It shows promise in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, which can disrupt various cellular processes. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine include other triazole and pyrazole derivatives. These compounds share similar structural features but can have different biological activities and chemical properties. For example:

The uniqueness of this compound lies in its combination of the pyrazole and triazole rings, which can provide a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H14N6/c1-3-15-8(4-7(2)12-15)5-14-6-9(10)11-13-14/h4,6H,3,5,10H2,1-2H3

InChI Key

GFUDHYAQVLICKW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2C=C(N=N2)N

Origin of Product

United States

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